molecular formula C5H5BrO B1312424 3-(Bromomethyl)furan CAS No. 63184-61-2

3-(Bromomethyl)furan

Cat. No.: B1312424
CAS No.: 63184-61-2
M. Wt: 161 g/mol
InChI Key: HOEQXFUBJFGJKA-UHFFFAOYSA-N
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Description

3-(Bromomethyl)furan is an organic compound with the molecular formula C5H5BrO It consists of a furan ring substituted with a bromomethyl group at the third position

Mechanism of Action

Target of Action

3-(Bromomethyl)furan is a versatile compound used in various chemical reactions. It is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It also plays a role in the Barbier-type allylation of aldehydes .

Mode of Action

In the Suzuki–Miyaura coupling, this compound acts as an electrophilic organic group. The palladium catalyst becomes oxidized through its donation of electrons to form a new Pd–C bond . In the Barbier-type allylation of aldehydes, this compound is used to provide an efficient route to α-methylene-γ-butyrolactone .

Biochemical Pathways

The Suzuki–Miyaura coupling and Barbier-type allylation are key biochemical pathways involving this compound. These reactions are part of larger synthetic processes used to create complex organic compounds .

Result of Action

The use of this compound in the Suzuki–Miyaura coupling and Barbier-type allylation reactions results in the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds . The products of these reactions have applications in various fields, including pharmaceuticals and materials science.

Action Environment

The action of this compound is influenced by environmental factors such as the reaction conditions and the presence of a suitable catalyst. For example, the Suzuki–Miyaura coupling requires a palladium catalyst and is performed under mild, functional group tolerant conditions . The Barbier-type allylation is performed in aqueous solvents and can be mediated by zinc or indium .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(Bromomethyl)furan can be synthesized through several methods. One common approach involves the bromination of furan derivatives. For instance, the bromination of 3-methylfuran using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide can yield this compound . Another method involves the bromination of 3-methylfuran with bromine in the presence of a solvent like carbon tetrachloride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(Bromomethyl)furan undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

  • Substitution reactions yield various substituted furans.
  • Oxidation reactions yield furan-2,5-dione derivatives.
  • Reduction reactions yield 3-methylfuran.

Comparison with Similar Compounds

Uniqueness: 3-(Bromomethyl)furan is unique due to the presence of the bromomethyl group, which imparts high reactivity and versatility in chemical synthesis. Its ability to undergo various substitution, oxidation, and reduction reactions makes it a valuable intermediate in organic chemistry .

Properties

IUPAC Name

3-(bromomethyl)furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrO/c6-3-5-1-2-7-4-5/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOEQXFUBJFGJKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80454941
Record name 3-(bromomethyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63184-61-2
Record name 3-(bromomethyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(bromomethyl)furan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 3-(Bromomethyl)furan-2(5H)-one a useful building block in organic synthesis?

A: this compound-2(5H)-one is a highly functionalized and reactive compound. The presence of both the electrophilic bromomethyl group and the lactone moiety makes it amenable to various chemical transformations. For instance, it readily undergoes allylation reactions catalyzed by chromium(II) sources, leading to the formation of β-(hydroxymethylaryl/alkyl)-α-methylene-γ-butyrolactones with high diastereoselectivity []. This is particularly useful for synthesizing natural products and other biologically active compounds featuring this structural motif.

Q2: Can you provide a specific example of how this compound-2(5H)-one has been used in natural product synthesis?

A2: Absolutely. Researchers have successfully employed this compound-2(5H)-one in the synthesis of several natural products, including:

  • (±)-Hydroxymatairesinol: This compound was synthesized using a strategy involving a chromium(II)-catalyzed allylation of this compound-2(5H)-one with an appropriate aldehyde, followed by an arylboronate conjugate addition and translactonization [].
  • (±)-Methylenolactocin: A similar approach involving chromium(II)-catalyzed allylation of this compound-2(5H)-one followed by translactonization led to the synthesis of this compound [].
  • (±)-Hydroxyanthecotulide: This anti-trypanosomal agent was synthesized through a route featuring a chromium(II)-catalyzed reaction of this compound-2(5H)-one with a specific enynal, followed by a gold(I)-catalyzed Meyer-Schuster rearrangement [].

Q3: Are there efficient methods available for the preparation of this compound-2(5H)-one?

A: Yes, this compound-2(5H)-one can be synthesized efficiently from readily available starting materials. One reported method involves a three-step procedure starting from dimethyl itaconate, resulting in an excellent overall yield of the desired product []. This ready accessibility further contributes to its utility in organic synthesis.

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